Fmoc-N-methyl-beta-alanine
Overview
Description
Fmoc-N-methyl-beta-alanine: is a derivative of beta-alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Fmoc-N-methyl-beta-alanine, also known as N-Fmoc-N-Methyl-beta-alanine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the peptide bond formation process .
Mode of Action
The Fmoc group acts as a protecting group for the amino groups of amino acids during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis . It is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides, including ones of significant size and complexity . It allows for very rapid and highly efficient synthesis of peptides .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The reaction environment, including the pH and the presence of other reactants, can influence the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Fmoc-N-methyl-beta-alanine is a versatile reagent for solid-phase peptide synthesis . It plays a crucial role in biochemical reactions, particularly in the synthesis of peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix . The nature of its interactions with enzymes, proteins, and other biomolecules is largely due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of peptide building blocks .
Cellular Effects
Related compounds, such as Fmoc-dipeptides, have been shown to exhibit cell type-dependent biological activity . For instance, Fmoc-phenylalanine-valine hydrogels were found to promote higher cell proliferation in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role in peptide synthesis. The Fmoc group is a base-labile protecting group used in organic synthesis . Its many beneficial attributes, including rapid and highly efficient synthesis of peptides, make it a valuable resource for research .
Temporal Effects in Laboratory Settings
The Fmoc group is known for its stability, which contributes to its efficiency in peptide synthesis .
Metabolic Pathways
This compound is involved in the synthesis of peptides, a process that involves various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of Fmoc-N-methyl-beta-alanine typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and solid-phase peptide synthesis techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The free amine can undergo various substitution reactions to form different derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.
Substitution: Various electrophiles can be used to react with the free amine to form substituted derivatives.
Major Products:
Deprotection: The major product is the free amine, N-methyl-beta-alanine.
Substitution: Depending on the electrophile used, various substituted derivatives of N-methyl-beta-alanine can be formed.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-N-methyl-beta-alanine is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Biology and Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Comparison with Similar Compounds
Fmoc-beta-alanine: Similar to Fmoc-N-methyl-beta-alanine but without the methyl group on the nitrogen.
Fmoc-N-methyl-L-alanine: Another derivative with a similar structure but different stereochemistry.
Uniqueness: this compound is unique due to the presence of the methyl group on the nitrogen, which can influence its reactivity and the properties of the peptides synthesized using this compound .
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20(11-10-18(21)22)19(23)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDWCRKKTVLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206571 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172965-84-3 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172965-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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